N-cyclohexyl-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide
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Overview
Description
N-cyclohexyl-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide: is a complex organic compound with a unique structure that includes a triazoloquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazoloquinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: This step involves the reaction of the triazoloquinazoline intermediate with a thiol compound, often under mild conditions to avoid decomposition.
Attachment of the Cyclohexyl Group: This is typically done through a nucleophilic substitution reaction, where the cyclohexylamine reacts with an appropriate leaving group on the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazoloquinazoline core or the sulfanyl group, potentially leading to the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl or cyclohexyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution but can include the use of strong bases or acids.
Major Products
The major products of these reactions depend on the specific conditions used but can include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
N-cyclohexyl-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Materials Science: Its structural properties could make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound could be used as a tool to study biological pathways and mechanisms, particularly those involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The triazoloquinazoline core is known to interact with various biological molecules, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)butanamide
- N-(5,8-Dimethoxy[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-3-methoxy-2-thiophenesulfonamide
Uniqueness
- The presence of the cyclohexyl group and the specific substitution pattern on the triazoloquinazoline core make N-cyclohexyl-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide unique compared to its analogs. This uniqueness could translate to different biological activities and applications.
Properties
IUPAC Name |
N-cyclohexyl-2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3S/c1-32-20-13-18-19(14-21(20)33-2)27-25(34-15-22(31)26-17-11-7-4-8-12-17)30-24(18)28-23(29-30)16-9-5-3-6-10-16/h3,5-6,9-10,13-14,17H,4,7-8,11-12,15H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGZSVQYEGSXOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC(=O)NC4CCCCC4)C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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